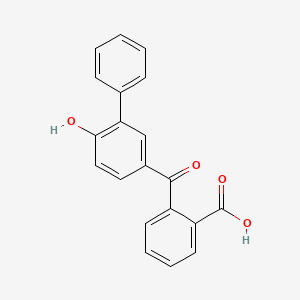

Fendizoic acid

Cat. No. B1329940

Key on ui cas rn:

84627-04-3

M. Wt: 318.3 g/mol

InChI Key: PKHPZNKXOBWFCX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05254663

Procedure details

In a 100 mL r.b. flask equiped with a short column there was added the disubstituted derivative of phenolphthalein (2a) (2.0 g, 0.00425 mol), hydroxylamine hydrochloride (0.34 g, 0.0049 mol), potassium hydroxide (1.428 g 0.0255 mol) and 50 mL of H2O, and the mixture was stirred at 100° C. in an oil bath. The blue reaction mixture became homogeneous when it reached boiling. Within half an hour the colour had changed to brown. Following the reaction by thin layer chromatography (TLC) (20% EtOAc in hexane+3 drops AcOH), a new product was observed, but not all the starting material reacted. After 4 hr. no change had been observed and another portion of hydroxylamine hydrochloride (1.15 eq.) and potassium hydroxide (6.0 eq.) was added. An hour later, tlc indicated that no starting material remained. The reaction mixture was cooled to room temperature and it was acidified dropwise with concentrated H2SO4. A yellow precipitate was obtained. The reaction was stirred at 100° C. over night to complete the hydrolysis. The reaction mixture turned brown. It was filtered, washed 3× with hot diluted H2SO4 and then with H2O. It was recrystallized 2× (EtOAc/charcoal) to give 0.8 g, (58.4% yield) of a white product; 3a: mp 273° C.; 1H NMR (200 MHz, DMSO-d6) d 10.63 (s, 1H, COOH), 7.96 (d, j=8.0 Hz, 1H, CH-6), 7.74-7.34 (m, 10H, ArH), 7.02 (d, j=8.0 Hz, 1H, CH-5'). MS (EI) m/e 318 (M+); Anal. Calcd for C20H14O4: C, 75.47; H, 4.40; Found: C, 75.46; H, 4.62. ##STR21##

Name

Yield

58.4%

Identifiers

|

REACTION_CXSMILES

|

C1C=CC2[C:10]([C:18]3[CH:19]=[CH:20][C:21](O)=[CH:22][CH:23]=3)([C:11]3[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=3)[O:9]C(=O)C=2C=1.Cl.NO.[OH-].[K+].OS(O)(=O)=O.CC[O:37][C:38](C)=[O:39]>CCCCCC.O>[OH:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=2[C:38]([OH:37])=[O:39])=[O:9])=[CH:12][C:13]=1[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O

|

|

Name

|

|

|

Quantity

|

0.34 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NO

|

|

Name

|

|

|

Quantity

|

1.428 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at 100° C. in an oil bath

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask equiped with a short column there

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The blue reaction mixture

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Within half an hour the colour had changed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

not all the starting material reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A yellow precipitate was obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred at 100° C. over night

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the hydrolysis

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

It was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed 3× with hot diluted H2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was recrystallized 2× (EtOAc/charcoal)

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 58.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |